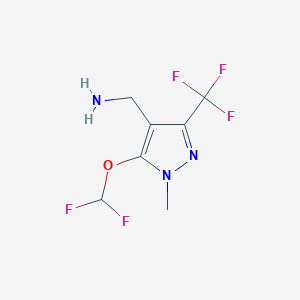

(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Description

This compound is a pyrazole-based methanamine derivative characterized by a trifluoromethyl group at position 3, a difluoromethoxy substituent at position 5, and a methyl group at position 1 of the pyrazole ring. The presence of fluorine atoms (in trifluoromethyl and difluoromethoxy groups) increases lipophilicity, which may influence bioavailability and metabolic stability.

Propriétés

Formule moléculaire |

C7H8F5N3O |

|---|---|

Poids moléculaire |

245.15 g/mol |

Nom IUPAC |

[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C7H8F5N3O/c1-15-5(16-6(8)9)3(2-13)4(14-15)7(10,11)12/h6H,2,13H2,1H3 |

Clé InChI |

XQCAMJVUWAWSMM-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C(=N1)C(F)(F)F)CN)OC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common approach is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process often utilizes difluoromethylation reagents and can be performed under various conditions, including metal-based methods and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes can streamline the production, making it feasible for pharmaceutical and agrochemical applications .

Analyse Des Réactions Chimiques

Types of Reactions

(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Applications De Recherche Scientifique

(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules with unique properties.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.

Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.

Mécanisme D'action

The mechanism of action of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it effective in various applications . The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting enzymes or interacting with receptors .

Comparaison Avec Des Composés Similaires

Substituent Positional Isomers

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8)

- Structural Differences : The trifluoromethyl group is at position 4 instead of position 3, and the difluoromethoxy substituent is absent.

- Impact : Positional isomerism alters electronic distribution and steric hindrance. The absence of difluoromethoxy reduces molecular weight (C6H8F3N3 vs. C7H8F5N3O) and may decrease metabolic resistance compared to the target compound .

Halogen-Substituted Analogs

N-(2-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-methanamine (CAS 1159942-88-7)

Functional Group Variations

[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

- Structural Differences: Methanol (-CH2OH) replaces methanamine (-CH2NH2).

Data Table: Key Structural and Hypothetical Properties

Activité Biologique

The compound (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole

- Molecular Formula : C12H14F5N3O4S

- Molecular Weight : 391.32 g/mol

Research indicates that pyrazole derivatives can exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Modulation of Signaling Pathways : These compounds often interact with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .

- Antioxidant Activity : Certain pyrazoles demonstrate antioxidant properties, reducing oxidative stress in cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). It exhibited significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .

- Mechanism : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce levels of TNF-alpha and IL-6 in inflammatory models .

Antimicrobial Activity

Some pyrazole derivatives have demonstrated antimicrobial effects:

- In vitro Testing : The compound exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

- Breast Cancer Study : A study evaluated the effects of the compound on breast cancer cells. Results showed a reduction in cell viability and increased apoptosis markers when treated with the compound alone and in combination with doxorubicin .

- Anti-inflammatory Model : In an animal model of inflammation, administration of the compound led to a marked decrease in edema and pain response compared to control groups .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.